molecular formula C7H14O6 B13864720 4-O-methyl-glucopyranose

4-O-methyl-glucopyranose

Cat. No.: B13864720
M. Wt: 194.18 g/mol
InChI Key: UGQUOHHDWLIZQM-YDEIVXIUSA-N
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Description

4-O-Methyl-glucopyranose is a derivative of glucose, where a methyl group is attached to the fourth carbon of the glucopyranose ring. This compound is a type of glycoside and is often found in various natural products, including certain fungi and plants. It is known for its role in the structural components of some bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-methyl-glucopyranose typically involves the methylation of glucopyranose. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired methylated product.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Certain fungi, such as those from the genus Akanthomyces, have been shown to produce glycosylated α-pyrone derivatives that include this compound .

Chemical Reactions Analysis

Types of Reactions: 4-O-Methyl-glucopyranose can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming aldehydes or ketones.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acetic anhydride or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acetic anhydride for acetylation, methyl iodide for methylation.

Major Products:

    Oxidation: Aldonic acids or ketones.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

4-O-Methyl-glucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-methyl-glucopyranose and its derivatives involves their interaction with specific molecular targets. For instance, in antimicrobial applications, these compounds may disrupt bacterial cell walls or interfere with essential metabolic pathways. The exact pathways and molecular targets can vary depending on the specific derivative and its biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation pattern, which can influence its reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological properties that are not seen in its isomers or other similar compounds.

Properties

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(3R,4R,5S,6R)-6-(hydroxymethyl)-5-methoxyoxane-2,3,4-triol

InChI

InChI=1S/C7H14O6/c1-12-6-3(2-8)13-7(11)5(10)4(6)9/h3-11H,2H2,1H3/t3-,4-,5-,6-,7?/m1/s1

InChI Key

UGQUOHHDWLIZQM-YDEIVXIUSA-N

Isomeric SMILES

CO[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO

Canonical SMILES

COC1C(OC(C(C1O)O)O)CO

Origin of Product

United States

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